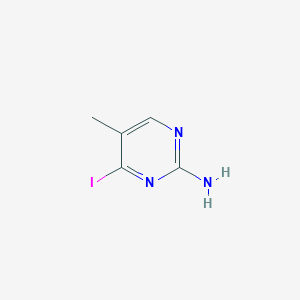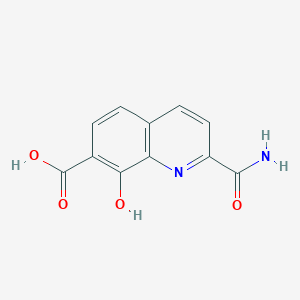
2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a carbamoyl group at the second position and a carboxylic acid group at the seventh position of the quinoline ring. The hydroxyl group is located at the eighth position, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the alkylation of a substituted 8-hydroxyquinoline with appropriate reagents under controlled conditions. For instance, the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane can yield a mono-halogenated intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.
科学的研究の応用
2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms and cancer cells. The compound can also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities but lacking the carbamoyl and carboxylic acid groups.
8-Hydroxyquinoline-2-carboxylic acid: A derivative with a carboxylic acid group at the second position, known for its chelating properties.
5-Carboxy-8-hydroxyquinoline: Another derivative with a carboxylic acid group at the fifth position, used as an inhibitor of 2-oxoglutarate-dependent oxygenases.
Uniqueness
2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which enhances its chelating ability and biological activity compared to other derivatives. The presence of both carbamoyl and carboxylic acid groups provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C11H8N2O4 |
|---|---|
分子量 |
232.19 g/mol |
IUPAC名 |
2-carbamoyl-8-hydroxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-10(15)7-4-2-5-1-3-6(11(16)17)9(14)8(5)13-7/h1-4,14H,(H2,12,15)(H,16,17) |
InChIキー |
GKHAQRADKBTIKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



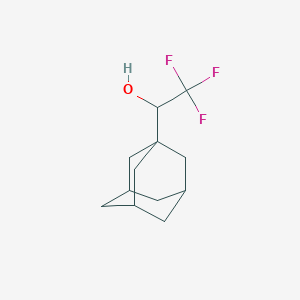
![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)
![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

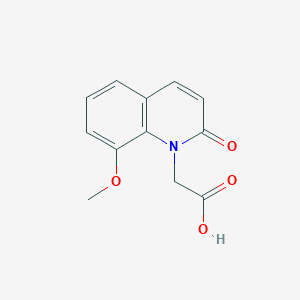
![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)
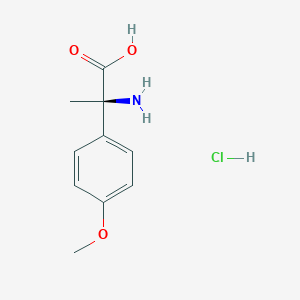
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
